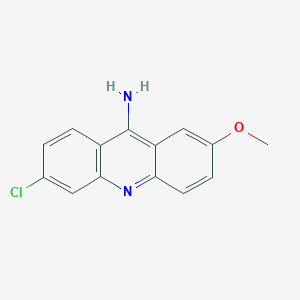

9-Amino-6-chloro-2-methoxyacridine

Vue d'ensemble

Description

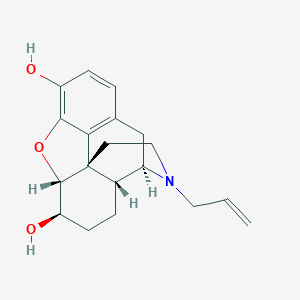

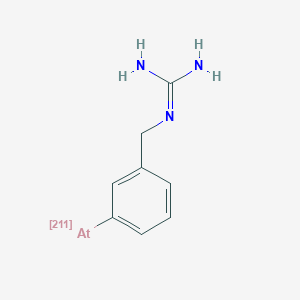

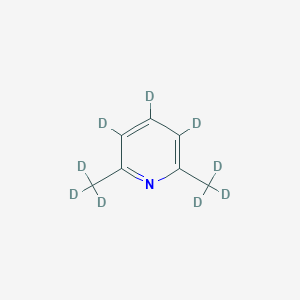

9-Amino-6-chloro-2-méthoxyacridine : est un composé chimique connu pour ses propriétés uniques et ses applications dans divers domaines scientifiques. Il s’agit d’une sonde fluorescente sensible au pH fréquemment utilisée pour mesurer les changements de pH vacuolaire lorsqu’un substrat spécifique traverse le tonoplaste via un système présumé d’antiport H+/soluté . Le composé a une formule moléculaire de C14H11ClN2O et un poids moléculaire de 258,70 g/mol .

Mécanisme D'action

Le mécanisme d’action de la 9-Amino-6-chloro-2-méthoxyacridine implique sa capacité à s’intercaler dans l’ADN et à se lier à des séquences spécifiques. Cette intercalation perturbe la structure de l’ADN et peut affecter divers processus biologiques. De plus, les propriétés fluorescentes sensibles au pH du composé lui permettent d’agir comme une sonde pour mesurer les changements de pH dans différents environnements .

Cibles moléculaires et voies :

Intercalation de l’ADN : Le composé se lie sélectivement aux séquences poly (dA-dT) de l’ADN, affectant sa structure et sa fonction.

Transport des protons : Ses propriétés sensibles au pH lui permettent de surveiller le transport des protons et les changements de pH à travers les membranes.

Analyse Biochimique

Biochemical Properties

9-Amino-6-chloro-2-methoxyacridine selectively binds to poly (d (A-T)) . The excitation of the this compound-DNA complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes .

Cellular Effects

This compound binds to membranes in the energized state and becomes quenched if a pH gradient forms . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate into DNA . It selectively binds to poly (d (A-T)) sequences .

Transport and Distribution

This compound apparently binds to membranes in the energized state . It has been extensively employed to follow cation and anion movement across membranes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 9-Amino-6-chloro-2-méthoxyacridine implique généralement la réaction de la 6-chloro-2-méthoxyacridine avec de l’ammoniac ou une amine dans des conditions spécifiques. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : Dans les environnements industriels, la production de 9-Amino-6-chloro-2-méthoxyacridine peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes incluent souvent l’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La 9-Amino-6-chloro-2-méthoxyacridine peut subir des réactions d’oxydation, généralement en présence d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; généralement effectuée dans des solvants tels que l’éthanol ou le tétrahydrofurane.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones correspondantes, tandis que la réduction peut produire des amines ou des alcools .

4. Applications de recherche scientifique

Chimie : La 9-Amino-6-chloro-2-méthoxyacridine est largement utilisée comme sonde fluorescente en recherche chimique. Ses propriétés sensibles au pH la rendent précieuse pour l’étude du transport des protons et des changements de pH dans divers systèmes chimiques .

Biologie : En recherche biologique, le composé est utilisé pour mesurer les changements de pH vacuolaire et étudier le transport de substrats spécifiques à travers les membranes. Il est également utilisé comme intercalant de l’ADN, se liant sélectivement aux séquences poly (dA-dT) .

Médecine : La capacité du composé à intercaler l’ADN et ses propriétés fluorescentes le rendent utile en recherche médicale pour étudier les interactions avec l’ADN et développer des outils de diagnostic .

Industrie : Dans les applications industrielles, la 9-Amino-6-chloro-2-méthoxyacridine est utilisée dans la production de colorants fluorescents et comme indicateur de pH dans divers procédés .

Applications De Recherche Scientifique

Chemistry: 9-Amino-6-chloro-2-methoxyacridine is widely used as a fluorescent probe in chemical research. Its pH-sensitive properties make it valuable for studying proton transport and pH changes in various chemical systems .

Biology: In biological research, the compound is used to measure vacuolar pH changes and study the transport of specific substrates across membranes. It is also employed as a DNA intercalator, selectively binding to poly (dA-dT) sequences .

Medicine: The compound’s ability to intercalate DNA and its fluorescent properties make it useful in medical research for studying DNA interactions and developing diagnostic tools .

Industry: In industrial applications, this compound is used in the production of fluorescent dyes and as a pH indicator in various processes .

Comparaison Avec Des Composés Similaires

Composés similaires :

Orange d’acridine : Un autre colorant fluorescent utilisé pour la coloration des acides nucléiques et la mesure du pH.

Bromure d’éthidium : Un intercalant de l’ADN couramment utilisé en biologie moléculaire pour la coloration des acides nucléiques.

Iodure de propidium : Un colorant fluorescent qui s’intercale dans l’ADN et est utilisé pour les tests de viabilité cellulaire.

Unicité : La 9-Amino-6-chloro-2-méthoxyacridine est unique en raison de sa combinaison de propriétés fluorescentes sensibles au pH et de sa capacité à intercaler l’ADN. Cette double fonctionnalité la rend particulièrement précieuse pour l’étude à la fois du transport des protons et des interactions avec l’ADN dans divers domaines scientifiques .

Propriétés

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-amino-6-chloro-2-methoxyacridine interact with DNA?

A1: this compound acts as an intercalating agent, inserting itself between the base pairs of the DNA helix. [, , ] This interaction is often studied using abasic site models, where this compound preferentially binds to apyrimidinic sites compared to frameshift abasic sites. [] The binding is further enhanced when covalently linked to an oligonucleotide, leading to stable duplexes with complementary RNA due to intercalation. []

Q2: What are the downstream effects of this compound intercalation into DNA?

A2: The intercalation of this compound can have several downstream effects:

- Perturbation of DNA structure: This can lead to changes in DNA conformation and dynamics. [, , , ]

- Inhibition of DNA replication and transcription: The intercalation can interfere with the binding of enzymes and other factors involved in these processes. []

- Induction of DNA damage: In the presence of certain metal ions, like Lu(III), this compound can promote site-selective RNA scission. [, ] This activity is influenced by the linker structure and the acidity of the acridine derivative. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C14H11ClN2O, and the molecular weight is 258.71 g/mol.

Q4: What are the key spectroscopic properties of this compound?

A4: this compound exhibits distinct spectroscopic properties, making it a valuable probe in biochemical studies:

- UV-Vis absorption: It displays characteristic absorption bands in the ultraviolet-visible region, which are sensitive to its environment, particularly upon intercalation into DNA. [, , , ]

- Fluorescence: The fluorescence emission of this compound is also environment-sensitive, with quenching or enhancement observed upon interaction with DNA or specific bases like guanine and adenine, respectively. [, , ] This property makes it useful for studying DNA dynamics and interactions. []

Q5: How does the performance of this compound vary under different conditions?

A5: The stability and performance of this compound can be influenced by factors like:

- Solvent: Its spectroscopic properties are sensitive to the solvent environment, with significant changes observed between aqueous solutions and upon intercalation into DNA. [, , , ]

- pH: The acidity of the acridine derivative plays a crucial role in its RNA-activating ability in the presence of metal ions. []

- Temperature: Thermal stability studies of DNA duplexes containing this compound linked to oligonucleotides show variations depending on the linker structure and the type of abasic site. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a catalyst in the traditional sense, this compound, when conjugated to DNA and in the presence of Lanthanide ions like Lu(III), can selectively activate phosphodiester linkages in RNA, leading to its scission. [, ]

Q7: What factors influence the RNA-cleaving activity of this compound conjugates?

A7: Several factors influence the efficiency of RNA scission by this compound conjugates:

- Linker structure: The structure and rigidity of the linker connecting this compound to the oligonucleotide significantly impact RNA activation. Rigid, chiral linkers generally enhance site-selective RNA cleavage. [, ]

- Acridine acidity: The pKa of the acridine derivative plays a crucial role, with more acidic derivatives showing higher RNA-activating capabilities. []

- Type of abasic site: The specific type of abasic site present in the target DNA influences the binding affinity and cleavage efficiency. []

Q8: How is computational chemistry used to study this compound and its interactions?

A8: Computational methods like molecular modeling and quantum-chemical calculations provide valuable insights into the structural and electronic properties of this compound and its interactions with DNA. [] These techniques help in:

- Structure determination: NMR data combined with energy minimization methods are used to elucidate the three-dimensional structures of this compound derivatives complexed with DNA containing abasic sites. []

- Understanding binding modes: Modeling studies help in understanding the specific interactions between this compound and DNA bases, like the formation of Hoogsteen base pairing with thymine in abasic site models. []

- Predicting electron transfer dynamics: Quantum-chemical calculations can predict the rates of photoinduced hole injection into DNA by this compound derivatives, taking into account factors like driving force, reorganization energy, and electronic couplings. []

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound scaffold, particularly the linker and the substituents on the acridine ring, significantly influence its DNA binding, RNA cleavage activity, and spectroscopic properties. [, , , ]

- Linker modifications: Changing the linker length, flexibility, and chirality affects the stability of the DNA duplex, the positioning of the acridine ring, and consequently, its intercalation and RNA-cleaving abilities. [, ]

- Acridine substitutions: Introducing different substituents on the acridine ring, particularly at the 2- and 9- positions, alters its acidity (pKa), influencing its interaction with DNA and its ability to participate in RNA activation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

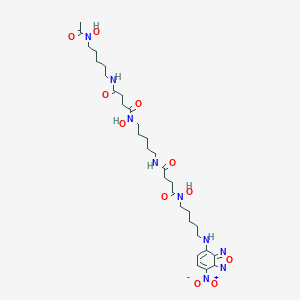

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

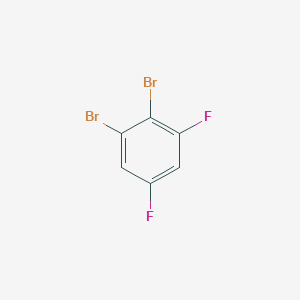

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)